molecular formula C7H13NO4S B1285599 1-(Methylsulfonyl)piperidine-2-carboxylic acid CAS No. 1008975-54-9

1-(Methylsulfonyl)piperidine-2-carboxylic acid

Cat. No. B1285599
M. Wt: 207.25 g/mol
InChI Key: FHJBZSSPDCFJEG-UHFFFAOYSA-N
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Description

The compound "1-(Methylsulfonyl)piperidine-2-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds that "1-(Methylsulfonyl)piperidine-2-carboxylic acid" belongs to. Piperidine derivatives are known for their biological activities and are often used as building blocks in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through multicomponent reactions, as demonstrated in the first paper, where 1,3-dicarbonyl compounds are converted to functionalized piperidines using bromodimethylsulfonium bromide (BDMS) as a catalyst . Another approach involves the desymmetrization of C(2)-symmetric piperidine carboxylic acid esters using intramolecular iodocarbamation . Additionally, piperidine derivatives can be synthesized by treating benzhydryl chlorides with piperidine followed by N-sulfonation . These methods highlight the versatility and reactivity of piperidine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques. For instance, the synthesized piperidine derivatives in the third paper were characterized by 1H-NMR, IR, and elemental analysis . The crystal structure of a toluene-sulfonyl piperidine derivative was determined by X-ray crystallography, revealing a chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom . These techniques are essential for confirming the structure of synthesized compounds, including those related to "1-(Methylsulfonyl)piperidine-2-carboxylic acid".

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including allylboration, aminocyclization, carbamation , and substitution reactions . The nature of substituents on the piperidine ring can significantly influence the reactivity and the outcome of these reactions. For example, the presence of a sulfonyl group can facilitate the formation of sulfonamides , which are a common motif in many biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. Substituents on the piperidine ring can affect properties such as solubility, boiling point, and stability. The presence of sulfonyl groups, for instance, can increase the polarity and potentially improve the solubility in polar solvents . The biological activities of these compounds, such as antimicrobial and enzyme inhibition activities, are also closely related to their chemical properties .

Scientific Research Applications

Anticancer Potential

1-(Methylsulfonyl)piperidine-2-carboxylic acid derivatives have been synthesized and evaluated for their anticancer properties. The derivatives show promise as potent anticancer agents, although further in vivo studies are required to ascertain their therapeutic usefulness (Rehman et al., 2018).

Structural Analysis for Drug Development

The compound has been studied in the context of crystal structure analysis, providing insights that are crucial for drug development. Different crystal packings observed in analogues of 1-(Methylsulfonyl)piperidine-2-carboxylic acid have implications for polymorph risk assessments in pharmaceuticals (Mambourg et al., 2021).

Influence on Synthesis Processes

Research shows that the solvent used can significantly affect the regioselectivity of sulfoxide thermolysis in β-Amino-α-sulfinyl Esters, a process relevant to the synthesis involving derivatives of 1-(Methylsulfonyl)piperidine-2-carboxylic acid (Bänziger et al., 2002).

Catalytic Applications

The compound has been used to functionalize Fe3O4 nanoparticles, demonstrating its utility in catalytic applications. These functionalized nanoparticles exhibit significant catalytic activity in the synthesis of certain organic compounds (Ghorbani‐Choghamarani & Azadi, 2015).

Enzyme Inhibition Studies

Some derivatives of 1-(Methylsulfonyl)piperidine-2-carboxylic acid have been synthesized and evaluated as inhibitors of membrane-bound phospholipase A2. These studies are essential for understanding the compound's potential in pharmacological applications (Oinuma et al., 1991).

properties

IUPAC Name

1-methylsulfonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-13(11,12)8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJBZSSPDCFJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585371
Record name 1-(Methanesulfonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)piperidine-2-carboxylic acid

CAS RN

1008975-54-9
Record name 1-(Methanesulfonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methanesulfonylpiperidine-2-carboxylic acid
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